molecular formula C18H12N2O4 B12572160 3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate CAS No. 185382-44-9

3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate

Cat. No.: B12572160
CAS No.: 185382-44-9
M. Wt: 320.3 g/mol
InChI Key: GBVNIZJMGPATDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes under acidic conditions to form the benzimidazole core The final step involves acetylation to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step synthesis process, which includes the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate involves its interaction with specific molecular targets in biological systems. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound can also interfere with cellular pathways, such as those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzimidazole and benzopyran moieties makes it a versatile compound for various applications .

Properties

CAS No.

185382-44-9

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C18H12N2O4/c1-10(21)24-11-6-7-12-16(8-11)23-9-13(17(12)22)18-19-14-4-2-3-5-15(14)20-18/h2-9H,1H3,(H,19,20)

InChI Key

GBVNIZJMGPATDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.